

physicochemical properties of 3-(trifluoromethyl)oxetan-3-amine hydrochloride

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)oxetan-3-amine
Hydrochloride

Cat. No.: B1428529

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An In-depth Technical Guide to the Physicochemical Properties of **3-(Trifluoromethyl)oxetan-3-amine Hydrochloride**

Abstract

3-(Trifluoromethyl)oxetan-3-amine hydrochloride is a specialized chemical building block that has gained significant traction in medicinal chemistry and drug discovery. Its unique structure, combining a strained oxetane ring with a bio-electronically significant trifluoromethyl group, imparts a desirable combination of properties to parent molecules. This guide provides a comprehensive analysis of its core physicochemical properties, analytical characterization methods, and practical handling considerations, tailored for researchers, medicinal chemists, and drug development professionals. We delve into the causality behind its behavior, offering field-proven insights into how its structural motifs influence solubility, lipophilicity, and metabolic stability—critical parameters in the design of effective therapeutic agents.

Introduction: The Strategic Value in Drug Design

In modern drug discovery, the strategic incorporation of specific structural motifs is paramount to optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. **3-(Trifluoromethyl)oxetan-3-amine hydrochloride** emerges as a valuable scaffold due to two key features:

- The Trifluoromethyl (CF₃) Group: This moiety is a well-established bioisostere for methyl and chloro groups and a powerful modulator of physicochemical properties.^[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.^{[1][2][3]} The C-F bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation.^[1]
- The Oxetane Ring: As a four-membered cyclic ether, the oxetane ring is more than just a linker. Compared to more common acyclic or larger ring systems, it often serves to improve aqueous solubility and reduce lipophilicity, providing a crucial tool for balancing the properties of a drug candidate.^[4] The ring's strained nature can also influence molecular conformation and present vectors for substitution in unique three-dimensional space.

The combination of these two groups in a single, readily available building block allows medicinal chemists to simultaneously address multiple challenges in lead optimization, from improving pharmacokinetic profiles to enhancing target engagement.^{[1][4]}

Molecular Identity and Core Physicochemical Data

Precise identification and fundamental data are the bedrock of reproducible science. The key properties of **3-(trifluoromethyl)oxetan-3-amine hydrochloride** are summarized below.

Property	Value	Source
CAS Number	1268883-21-1	[2] [4] [5]
Molecular Formula	C ₄ H ₇ ClF ₃ NO	[2] [4]
Molecular Weight	177.55 g/mol	[2] [4] [5] [6]
Chemical Structure		
SMILES: C1C(CO1)(C(F)(F)F)N.Cl	[2]	
InChI: 1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H	[2]	
Physical Form	White to off-white solid	
Purity	Typically ≥97%	[4]
Melting Point	Data not consistently available. Requires experimental determination.	[6]
Boiling Point	Data not available.	[6]
Density	Data not available.	[6]

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the material is a critical first step in any research endeavor. The hydrochloride salt form ensures the primary amine is protonated, which influences its spectroscopic signature.

Expected Spectroscopic Data:

- ¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The two diastereotopic protons of the CH₂ group adjacent to the oxygen will likely appear as distinct multiplets or doublets of doublets. The other CH₂ group protons will also show distinct

signals. The amine protons ($-\text{NH}_3^+$) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

- ^{13}C NMR (Carbon NMR): The spectrum will show four distinct carbon signals. The quaternary carbon attached to the CF_3 and amine groups will be visible, though its intensity may be lower. The CF_3 carbon will appear as a quartet due to coupling with the three fluorine atoms. The two CH_2 carbons of the oxetane ring will also be present.
- ^{19}F NMR (Fluorine NMR): This is a definitive technique for confirming the presence of the trifluoromethyl group. A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent. Its chemical shift provides confirmation of the electronic environment.

Mass Spectrometry (MS):

Electrospray ionization (ESI) in positive mode is the preferred method. The expected parent ion would correspond to the free base $[\text{M}+\text{H}]^+$ at $m/z \approx 158.05$, representing the molecule after the loss of HCl. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Key Physicochemical Properties in Drug Development

The utility of this scaffold is defined by its influence on properties critical for a molecule's success as a drug.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a crucial determinant of its pharmacokinetic behavior.

- Causality: The trifluoromethyl group is a strong contributor to lipophilicity, with a Hansch π value of +0.88.^[1] This feature helps molecules cross lipid bilayers, such as the intestinal wall or the blood-brain barrier.^[1] However, the polar oxetane ring and the ionizable amine group work to counterbalance this, providing a mechanism to fine-tune the overall LogP/LogD.
- Significance: As the amine is protonated at physiological pH (7.4), the distribution coefficient (LogD) is the more relevant parameter. A well-balanced LogD is essential for achieving

sufficient membrane permeability without compromising aqueous solubility.

This protocol provides a reliable, gold-standard method for determining the distribution coefficient at pH 7.4.

- **Preparation:** Prepare a stock solution of the compound in DMSO (e.g., 10 mM). Prepare a buffer solution of phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing them vigorously and allowing the phases to separate.
- **Partitioning:** Add a small aliquot of the DMSO stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL each). The final DMSO concentration should be <1% to avoid co-solvent effects.
- **Equilibration:** Cap the vial and shake vigorously on a mechanical shaker for 1-2 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to achieve complete separation of the aqueous and octanol layers.
- **Quantification:** Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy, against a standard curve.
- **Calculation:** Calculate LogD_{7.4} using the formula: $\text{LogD}_{7.4} = \log_{10} ([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$

Aqueous Solubility

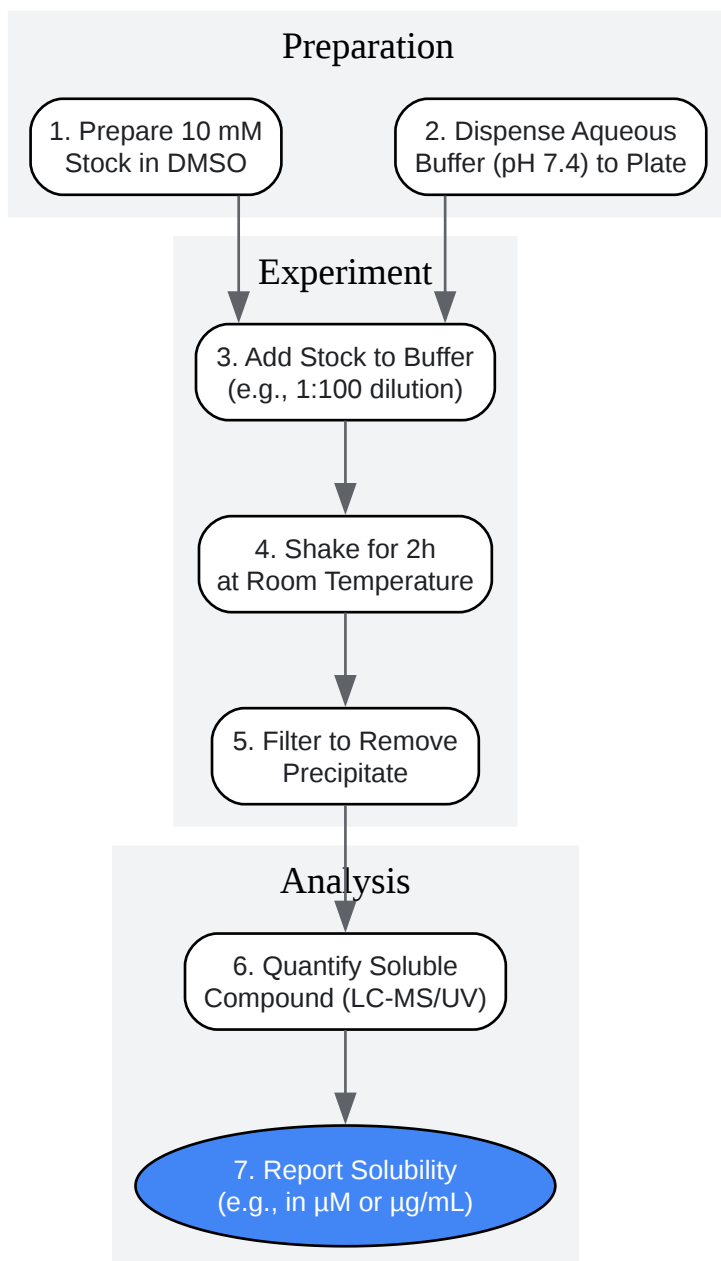
Solubility is a prerequisite for absorption and distribution. Poor aqueous solubility is a leading cause of failure in drug development.

- **Causality:** 3-(Trifluoromethyl)oxetan-3-amine is supplied as a hydrochloride salt. The protonated amine group provides a handle for strong ionic interactions with water, significantly boosting aqueous solubility compared to the free base form. The ether oxygen of the oxetane ring can also act as a hydrogen bond acceptor, further contributing to solubility.

[4]

- Significance: Adequate solubility in physiological media is essential for oral bioavailability and for the preparation of intravenous formulations. The interplay between the solubilizing salt/oxetane and the lipophilic CF_3 group is a key design feature.[1][4]

The following diagram outlines a typical workflow for assessing kinetic solubility, a high-throughput method used in early drug discovery.



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Caption: Workflow for a plate-based kinetic solubility assay.

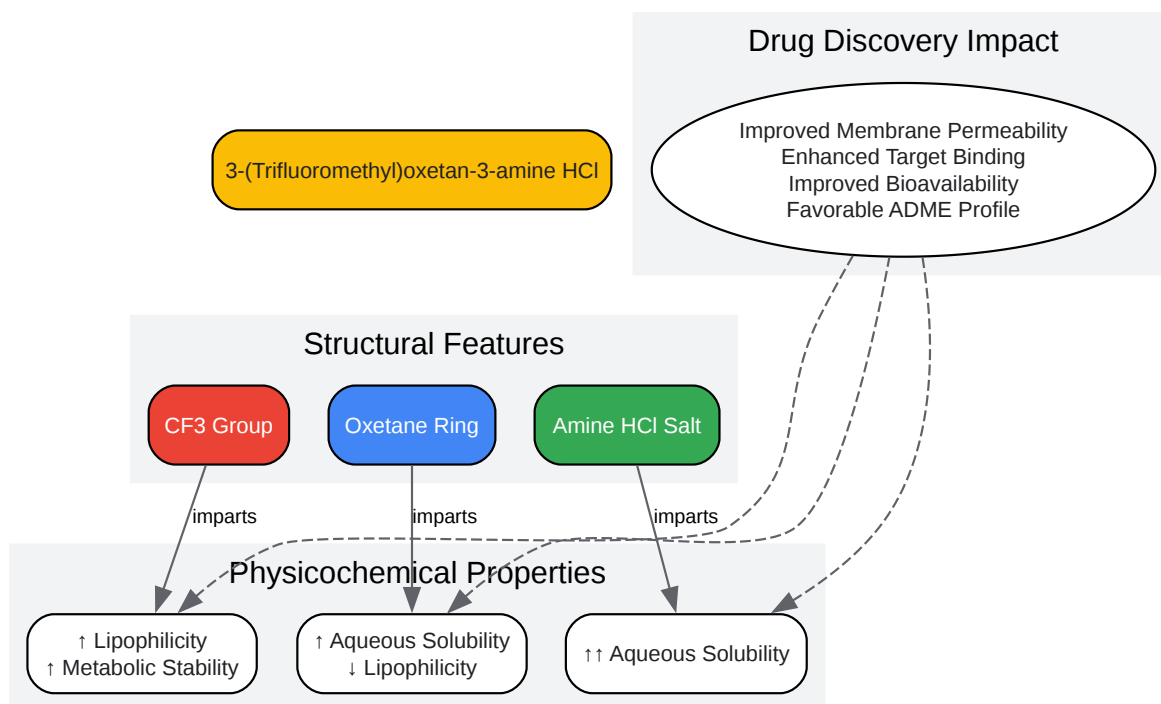
Stability and Storage

Understanding a compound's stability is crucial for ensuring the integrity of experimental results and for determining its shelf-life.

- **Chemical Stability:** The trifluoromethyl group is highly stable to chemical and metabolic degradation.^[1] The oxetane ring, while strained, is generally stable under neutral and basic conditions but can be susceptible to ring-opening reactions under strongly acidic conditions.
- **Storage Recommendations:** As a hydrochloride salt, the compound is hygroscopic and should be handled accordingly. The recommended storage condition is under an inert atmosphere at 2-8°C to protect it from moisture and potential long-term degradation.^{[2][4][7]}

Structure-Property-Application Relationships

The interplay between the structural components of **3-(trifluoromethyl)oxetan-3-amine hydrochloride** and its resulting properties is key to its application in drug design.



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Caption: Key structure-property relationships for the title compound.

Safety and Handling

While specific safety data is limited, compounds with similar structures can pose hazards.^[2] Standard laboratory precautions should be strictly followed.

- Hazard Identification: The compound is classified with the GHS07 pictogram (exclamation mark), indicating it can be an irritant.
 - Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
 - Signal Word: Warning.
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

Conclusion

3-(Trifluoromethyl)oxetan-3-amine hydrochloride is a strategically designed building block that offers a compelling solution to common challenges in medicinal chemistry. The synergistic combination of a metabolically robust, lipophilic trifluoromethyl group and a solubilizing oxetane ring provides a powerful tool for modulating the physicochemical properties of drug candidates. By understanding the fundamental properties detailed in this guide, researchers can effectively leverage this scaffold to accelerate the development of safer and more effective therapeutics.

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